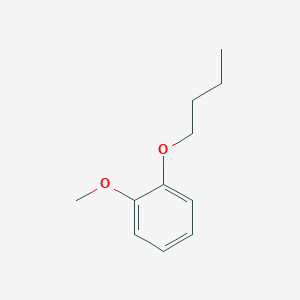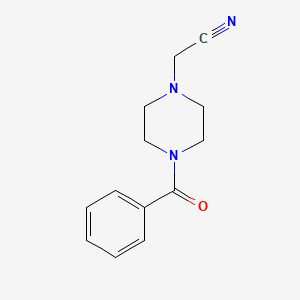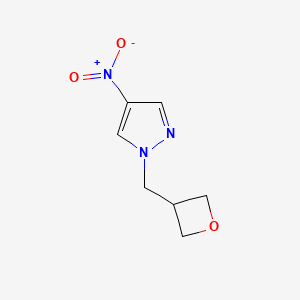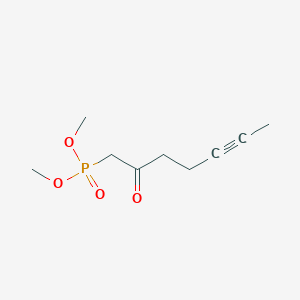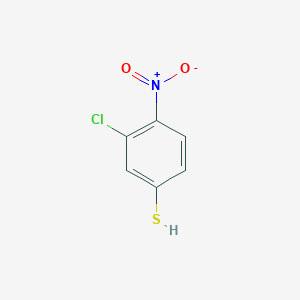
3-Chloro-4-nitrothiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-nitrothiophenol is an organic compound with the molecular formula C6H4ClNO2S. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitrothiophenol can be achieved through several methods. One common method involves the reaction of 3-chloro-4-nitrobenzene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound . Another method involves the reduction of 3-chloro-4-nitrobenzenesulfonyl chloride using triphenylphosphine in toluene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-nitrothiophenol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are commonly used.
Major Products Formed
Reduction: 3-Chloro-4-aminobenzenethiol
Substitution: Various substituted benzenethiols depending on the nucleophile used
Oxidation: Disulfides or sulfonic acids
Applications De Recherche Scientifique
3-Chloro-4-nitrothiophenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-4-nitrothiophenol involves its interaction with molecular targets such as the serotonin transporter. The compound binds to the transporter, inhibiting the reuptake of serotonin from the synapse, which can be studied using radiolabeled versions of the compound . Additionally, its thiol group can participate in redox reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-nitrobenzenethiol: Similar structure but with the positions of the chlorine and nitro groups reversed.
2,4-Dinitrobenzenethiol: Contains two nitro groups at the second and fourth positions.
4-Nitrobenzenethiol: Lacks the chlorine substituent.
Uniqueness
3-Chloro-4-nitrothiophenol is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and binding properties. This unique structure allows it to be used as a radiotracer and in various substitution reactions that other similar compounds may not undergo as efficiently .
Propriétés
Formule moléculaire |
C6H4ClNO2S |
|---|---|
Poids moléculaire |
189.62 g/mol |
Nom IUPAC |
3-chloro-4-nitrobenzenethiol |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-3-4(11)1-2-6(5)8(9)10/h1-3,11H |
Clé InChI |
VOWWXGSJYWKYKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-yl]oxy}acetic acid](/img/structure/B8654139.png)
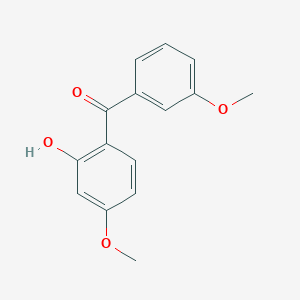
![Ethyl oxo[2-(pyridin-3-ylcarbonyl)hydrazinyl]acetate](/img/structure/B8654154.png)
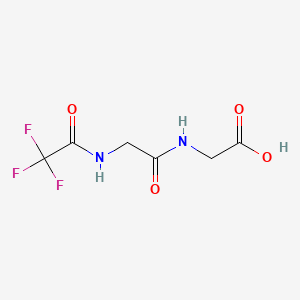
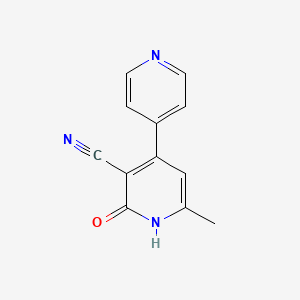
![5-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B8654196.png)

![3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile](/img/structure/B8654209.png)
![[[1,1'-Bi(cyclohexane)]-1-yl]methanol](/img/structure/B8654212.png)
